Apobuscopan

Description

Structure

3D Structure of Parent

Properties

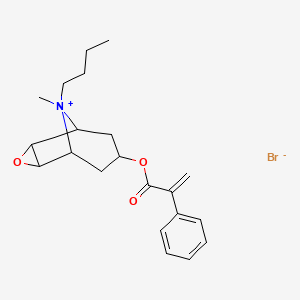

IUPAC Name |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUGCYLBJGJIHK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Isomeric Considerations in Apobuscopan Research

Elucidation of the Precise Stereochemistry of Apobuscopan

Apobuscopan possesses a distinct tricyclic framework, a characteristic often found in pharmacologically active tropane (B1204802) derivatives synthinkchemicals.comsimsonpharma.commedchemexpress.comCurrent time information in Bangalore, IN.. The precise three-dimensional arrangement of atoms around its chiral centers is crucial for its chemical identity and potential biological activity. While specific experimental studies detailing the absolute configuration of Apobuscopan through methods like X-ray crystallography were not extensively found in the surveyed literature, its stereochemistry is indicated by its chemical identifiers.

The International Chemical Identifier (InChI) string associated with Apobuscopan provides stereochemical information, such as .../t16-,17-,18+,19-,20+,22+ synthinkchemicals.com, denoting specific configurations at several stereocenters. Furthermore, common synonyms and IUPAC names offer further insights: (1alpha,2beta,4beta,5alpha,7beta) simsonpharma.comcymitquimica.com and (1R,2R,4S,5S,7s,9r)-9-butyl-2,4,9-trimethyl-7-((2-phenylacryloyl)oxy)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide simsonpharma.com highlight the defined stereochemical descriptors. Techniques such as X-ray crystallography are standard for definitively determining the absolute configuration of such complex chiral molecules ebi.ac.ukcymitquimica.comicdd.comuni-siegen.demdpi.com.

Table 2: Stereochemical Descriptors Found for Apobuscopan

| Descriptor Type | Value/Information |

| InChI String (partial) | .../t16-,17-,18+,19-,20+,22+ synthinkchemicals.com |

| Common Synonym Stereochemistry | (1alpha,2beta,4beta,5alpha,7beta) simsonpharma.comcymitquimica.com |

| IUPAC Name Stereochemistry | (1R,2R,4S,5S,7s,9r) simsonpharma.com |

Analysis of Structural Similarities and Differences with Parent Compounds (e.g., Hyoscine Butylbromide)

Apobuscopan shares significant structural homology with Hyoscine Butylbromide (also known as Scopolamine (B1681570) Butylbromide), a well-established antispasmodic medication medchemexpress.comwikipedia.orgdrugbank.comebi.ac.uknih.gov. Both compounds are derived from the tropane alkaloid scaffold and feature a quaternary ammonium (B1175870) cation, contributing to their pharmacological profiles. Hyoscine Butylbromide has a molecular formula of C21H30BrNO4 and a molecular weight of approximately 440.38 g/mol medchemexpress.comwikipedia.orgdrugbank.comebi.ac.uk. Apobuscopan, with the molecular formula C21H28NO3.Br and a molecular weight of approximately 422.36 g/mol , is closely related and is often categorized as an impurity or analog of Hyoscine Butylbromide synthinkchemicals.comsimsonpharma.compharmaffiliates.commedchemexpress.comCurrent time information in Bangalore, IN..

The fundamental tricyclic core, including the bridged epoxide ring and the quaternary nitrogen atom, is conserved between Apobuscopan and Hyoscine Butylbromide. However, a key structural distinction lies in the ester side chain attached at the C7 position of the tropane ring. Hyoscine Butylbromide typically incorporates a (2S)-3-hydroxy-2-phenylpropanoyl ester, derived from tropic acid drugbank.comebi.ac.uknih.gov. In contrast, Apobuscopan is characterized by a (2-phenylacryloyl)oxy group synthinkchemicals.comsimsonpharma.comcymitquimica.com. This difference, specifically the presence of an α,β-unsaturated ester in Apobuscopan, differentiates it from its parent compound and may influence its chemical reactivity and biological interactions.

Synthetic Pathways and Derivation Mechanisms of Apobuscopan

Chemical Synthesis Approaches for the Apobuscopan Moiety

The primary synthesis route described for Hyoscine Butylbromide involves the quaternization of scopolamine (B1681570) (hyoscine) with n-butyl bromide. This process typically occurs in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions google.com. The reaction involves dissolving scopolamine in THF, adding n-butyl bromide, and heating to facilitate the reaction. After cooling, the crude product is isolated and purified, often through recrystallization using methanol (B129727) google.com.

The "Apobuscopan moiety" refers to the core chemical structure shared with Hyoscine Butylbromide. The synthesis of Hyoscine Butylbromide itself represents the primary pathway for generating this moiety. The formation of impurities like "Hyoscine Butylbromide Impurity G" (potentially Apobuscopan) would arise from variations or side reactions during this primary synthesis. For instance, impurities could result from incomplete reactions, side-chain modifications, or degradation products of the main synthesis researchgate.netnih.gov. Specific chemical modifications or side reactions during the quaternization of scopolamine with n-butyl bromide could lead to the formation of related compounds like Apobuscopan.

Investigation of Byproduct Formation Mechanisms during Hyoscine Butylbromide Synthesis

Byproduct formation during Hyoscine Butylbromide synthesis can arise from several mechanisms. These include:

Incomplete Quaternization: If the reaction between scopolamine and n-butyl bromide is not driven to completion, unreacted scopolamine or partially reacted intermediates could remain, potentially leading to related compounds upon further processing or storage.

Side Reactions: The reactive nature of the starting materials and intermediates can lead to unintended side reactions. For example, degradation of the tropane (B1204802) ring system or modifications to the ester linkage could occur under certain reaction conditions nih.govgoogle.com.

Impurities in Starting Materials: Contaminants present in the scopolamine or n-butyl bromide starting materials can be carried through the synthesis and purification process, or they may react to form new byproducts.

Degradation: Hyoscine Butylbromide can undergo degradation, particularly through the hydrolytic cleavage of its ester bond, which is a primary metabolic pathway nih.govmedicines.org.ukmedsafe.govt.nz. This degradation can occur during synthesis, purification, or storage if conditions are not optimized. The resulting degradation products could potentially be related to Apobuscopan.

While specific mechanisms for Apobuscopan's formation as a byproduct are not explicitly detailed, it is likely formed through subtle variations in the synthetic process or as a degradation product of Hyoscine Butylbromide.

Biochemical Pathways of Apobuscopan Formation as a Metabolite

Hyoscine Butylbromide is primarily metabolized in the liver through the hydrolytic cleavage of its ester bond, yielding inactive metabolites nih.govmedicines.org.ukmedsafe.govt.nz. The terminal elimination half-life is approximately 5 hours medicines.org.ukmedsafe.govt.nz. The metabolites excreted via the renal route bind poorly to muscarinic receptors and are not considered to contribute to the drug's pharmacological effect medicines.org.ukmedsafe.govt.nz.

The provided information does not explicitly identify Apobuscopan as a biochemical metabolite formed through enzymatic pathways in vivo. Instead, its designation as "Hyoscine Butylbromide Impurity G" suggests it is more likely a chemical impurity arising during synthesis or storage, rather than a product of biological metabolism. Therefore, there is no documented biochemical pathway for Apobuscopan formation as a metabolite of Hyoscine Butylbromide in the biological system.

Optimization Strategies for Controlled Synthesis and Isolation in Research Settings

Optimization strategies for Hyoscine Butylbromide synthesis in research settings focus on improving yield, purity, and efficiency. Key aspects include:

Solvent Selection: The choice of solvent, such as THF, can influence reaction kinetics and product solubility google.com. Optimizing solvent-to-reactant ratios can enhance reaction efficiency.

Reaction Conditions: Controlling reaction temperature (e.g., 75-85°C) and reaction time (e.g., 20-50 hours) is crucial for maximizing yield and minimizing side reactions google.com.

Purification Techniques: Recrystallization, typically using methanol, is a standard method for purifying crude Hyoscine Butylbromide google.com. Optimizing the solvent and number of recrystallization steps can improve purity and isolate desired compounds while removing impurities.

Analytical Monitoring: Employing analytical techniques like HPLC (High-Performance Liquid Chromatography) is essential for monitoring reaction progress, identifying and quantifying impurities, and ensuring the purity of the final product researchgate.netnih.govresearchgate.net. Developing stability-indicating HPLC methods can help identify and quantify degradation products and process-related impurities like Apobuscopan.

Green Chemistry Approaches: Research into more environmentally friendly synthesis methods, using sustainable solvents and reducing waste, is also an area of optimization nih.gov.

For isolating compounds like Apobuscopan in research settings, advanced chromatographic techniques (e.g., preparative HPLC) would be employed to separate it from Hyoscine Butylbromide and other impurities based on differences in polarity and chemical properties annexpublishers.comresearchgate.net.

Advanced Analytical Methodologies for Apobuscopan Research

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of Apobuscopan and for identifying and quantifying trace impurities. By providing highly accurate mass measurements, HRMS allows for the unambiguous determination of molecular formulas. Electrospray Ionization (ESI) in positive ion mode is commonly employed for quaternary ammonium (B1175870) compounds like Apobuscopan, generating protonated or adduct ions.

For Apobuscopan (C₂₁H₃₀NO₄Br), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 360.1240 Da. HRMS analysis can precisely measure this mass, confirming the molecular formula. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) further aid in structural elucidation by revealing characteristic fragment ions derived from the molecule's substructures, such as the tropane (B1204802) ring, the butyl chain, and the ester linkage.

Impurity profiling using HRMS is critical for identifying process-related impurities, degradation products, or isomeric contaminants. The high sensitivity and mass accuracy of HRMS enable the detection and characterization of impurities at very low concentrations, often in the parts-per-million (ppm) range. For instance, studies analyzing related quaternary ammonium drugs utilize LC-ESI-MS/MS, reporting precursor-to-product ion transitions, such as m/z 360.3 → 138.0 for N-butylscopolamine annexpublishers.comnih.gov.

Table 4.1.1: Expected High-Resolution Mass Spectrometry Data for Apobuscopan

| Analyte / Ion Type | Expected Monoisotopic Mass (Da) | Formula Fragment (Expected) | Ionization Mode | Reference |

| Apobuscopan | 360.1240 | [C₂₁H₃₀NO₄]⁺ | ESI+ | annexpublishers.comnih.gov |

| Apobuscopan | 440.0450 | [C₂₁H₃₀NO₄Br] | ESI+ (Adduct) | lgcstandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of Apobuscopan, including the connectivity of atoms and the stereochemistry. The confirmation of Apobuscopan's structure is routinely achieved through NMR analysis, as stated in various analytical certificates lgcstandards.com.

¹H NMR spectra reveal the presence and environment of hydrogen atoms. Key signals would include those from the butyl chain (methyl, methylene (B1212753) groups), the tropane ring protons, the protons adjacent to the ester group, and the aromatic protons of the tropic acid moiety. For example, in related scopolamine (B1681570) derivatives, signals for the N-methyl group (H-10) appear as a singlet, while the methylene and methine protons of the tropane ring and the ester group exhibit characteristic multiplets and doublets, respectively tubitak.gov.tr.

¹³C NMR spectroscopy provides information on the carbon skeleton. It would show distinct signals for the quaternary carbons, carbonyl carbons of the ester group, aliphatic carbons of the butyl chain and tropane ring, and aromatic carbons. The chemical shift values are highly diagnostic for confirming the assigned structure and identifying any structural isomers or impurities.

Table 4.2.1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Apobuscopan (DMSO-d₆)

| Proton/Carbon Type | Expected ¹H NMR (δ ppm) | Expected ¹³C NMR (δ ppm) | Notes |

| Butyl chain (CH₃, CH₂, CH₂) | 0.8 – 2.0 | 10 – 30 | Aliphatic signals |

| Tropane ring protons (CH, CH₂) | 1.5 – 5.0 | 25 – 70 | Vicinal to heteroatoms/ester |

| Ester CH (H-7) | 4.5 – 5.5 | 60 – 75 | Methine adjacent to ester oxygen |

| N-CH₃ (H-10) | 2.5 – 3.5 | 40 – 50 | Singlet, characteristic for quaternary N |

| Ester Carbonyl (C=O) | - | 170 – 175 | Ester linkage |

| Aromatic carbons (Ar-H) | 7.0 – 7.8 | 125 – 140 | Phenyl ring of tropic acid |

| Aromatic quaternary carbons (Ar-C) | - | 130 – 140 | Phenyl ring of tropic acid |

Note: Specific chemical shifts are highly dependent on the solvent and experimental conditions. The values provided are representative ranges based on related compounds and general chemical principles.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Separation and Quantification in Research Samples

Chromatographic techniques are fundamental for separating Apobuscopan from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is widely used. Due to the quaternary ammonium nature of Apobuscopan, it exhibits high polarity and low volatility, making Gas Chromatography (GC) generally unsuitable without derivatization.

High-Performance Liquid Chromatography (HPLC): HPLC methods for Apobuscopan often employ reversed-phase C18 columns. Mobile phases typically consist of a mixture of aqueous buffers (e.g., ammonium formate (B1220265), ammonium acetate) with organic modifiers such as acetonitrile (B52724) or methanol (B129727). Ion-pairing reagents, like heptafluorobutyric acid (HFBA) or triethylamine, can be used to improve peak shape and retention of highly polar quaternary ammonium compounds capes.gov.brajpaonline.com. Detection is commonly performed using UV detectors, although sensitivity can be limited due to Apobuscopan's relatively weak UV absorbance. Therefore, more sensitive detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (LC-MS/MS) are preferred for trace analysis and impurity detection nih.gov.

Typical HPLC methods for related compounds report retention times in the range of 5-15 minutes nih.govjapsonline.comlgcstandards.com. For example, a method for Hyoscine Butylbromide Impurity G used a Zorbax Eclipse Plus C18 column with a mobile phase of CH₃OH/10mmol/L CH₃COONH₄+0.03% TEA (52:48) achieving retention times around 2.38 min, 6.22 min, and 10.52 min for various peaks lgcstandards.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity for Apobuscopan analysis, especially in complex biological matrices or for impurity identification. Methods commonly employ a phenyl or C18 column with mobile phases comprising acetonitrile and aqueous buffers (e.g., ammonium formate with formic acid) annexpublishers.comnih.gov. Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to track specific precursor-to-product ion transitions. For N-butylscopolamine, transitions such as m/z 360.3 → 138.0 are utilized annexpublishers.comnih.gov. Limits of quantification (LOQ) can be as low as 5 pg/mL annexpublishers.com.

Table 4.3.1: Chromatographic Conditions for Apobuscopan and Related Compounds

| Technique | Column Type | Mobile Phase Composition | Detection Method | Typical Retention Time (min) | Sensitivity (LOQ) | Reference |

| HPLC | C18 | Acetonitrile: 0.01 M Phosphate Buffer (pH 3.5) with 2 g/L heptane (B126788) sulphonic acid (gradient) | DAD (210 nm) | ~6.42 (Hyoscine) | Not specified | japsonline.com |

| HPLC | ZORBAX Eclipse Plus C18 | CH₃OH/10mmol/L CH₃COONH₄+0.03% TEA (52:48) | DAD (215 nm) | ~2.38, 6.22, 10.52 | Not specified | lgcstandards.com |

| UHPLC-MS/MS | Phenyl / C18 | Acetonitrile: 2 mM Ammonium Formate + 0.02% Formic Acid (20:80 v/v) | ESI+ (MRM) | Not specified | 5 pg/mL | annexpublishers.com |

| UHPLC-MS/MS | C18 (50 × 2.1 mm) | Acetonitrile: 5 mM Ammonium Acetate (pH 3.0) (isocratic) | ESI+ (MRM) | Not specified | Not specified | nih.gov |

| LC-MS/MS | Polar group embedded C18 | Aqueous Ammonium Formate (pH 3.0, 10 mM) : Acetonitrile | ESI+ (SRM) | < 16 min (for 38 QADs) | sub-ppb to low-ppb | nih.gov |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies, primarily X-ray diffraction, are crucial for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is vital for understanding polymorphism, which can significantly affect physical properties such as solubility, stability, and bioavailability.

While direct crystallographic data for Apobuscopan (Hyoscine Butylbromide) itself is not extensively detailed in the provided snippets, studies on related compounds like hyoscine hydrobromide offer insights into the methodology. For instance, the crystal structure of (-)-(S)-Hyoscine Hydrobromide has been determined using X-ray diffraction, revealing a space group of D4h-P4₁2₁2 with unit cell parameters a = 11.965 ± 0.7 Å and c = 26.52 ± 2 pm rsc.org. This study also identified the presence of a half molecule of water per molecule of hyoscine in the crystal lattice.

Research has also identified different crystalline forms of hyoscine N-butyl bromide (HBB), characterized by techniques like Differential Scanning Calorimetry (DSC) and X-ray powder diffraction researchgate.net. These studies indicate the existence of at least two polymorphs, with distinct melting points (e.g., 123.4 ± 0.5°C for the metastable form and 143.6 ± 0.9°C for the stable form) researchgate.net. Such polymorphic variations necessitate crystallographic characterization to ensure consistent solid-state properties.

Theoretical Pharmacology and Putative Mechanisms of Action

Molecular Docking and Dynamics Simulations with Cholinergic Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For Apobuscopan, docking simulations are employed to model its interaction within the binding pockets of cholinergic receptors. These simulations place the Apobuscopan molecule into the three-dimensional structure of a receptor, such as the M2 or M3 muscarinic receptor, to identify the most stable binding pose.

Following docking, molecular dynamics (MD) simulations provide insights into the stability and behavior of the Apobuscopan-receptor complex over time. nih.govresearchgate.net MD simulations model the movements and interactions of atoms and molecules for a fixed period, revealing the dynamic stability of the ligand within the receptor's binding site. ijpsr.com For tropane (B1204802) alkaloids, these simulations can confirm whether the initial docked pose is maintained and can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net This combined approach is crucial for validating the potential of Apobuscopan as a stable and effective receptor antagonist.

Computational Prediction of Binding Modes and Affinities

Computational models predict that Apobuscopan, like other tropane alkaloids, binds within the orthosteric site of muscarinic receptors—the same site occupied by the endogenous neurotransmitter, acetylcholine (B1216132). researchgate.net The binding mode is characterized by specific interactions with key amino acid residues.

Key predicted interactions for tropane-like structures within the muscarinic receptor binding pocket often involve:

A Hydrogen Bond with an asparagine residue (e.g., Asn507 in the M3 receptor), which is critical for anchoring the ligand. researchgate.net

Hydrophobic Interactions with a series of tyrosine and tryptophan residues that form a "hydrophobic cage" around the ligand, enhancing binding affinity. researchgate.netresearchgate.net

An Ionic Interaction between the protonated nitrogen atom of the tropane ring and a conserved aspartate residue in the third transmembrane helix, a hallmark of classical muscarinic antagonists.

The binding affinity, often expressed as a docking score (in kcal/mol), quantifies the strength of this interaction. Virtual screening studies on similar alkaloid compounds have identified tropane structures with high predicted binding affinities for cholinergic receptors. ijpsr.comijpsr.com

| Parameter | Predicted Value/Residue | Interaction Type |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 to -10.5 | Overall Binding Energy |

| Key Hydrogen Bond | Asn507 | Anchor Point |

| Major Hydrophobic Contacts | Tyr148 | Binding Pocket Stabilization |

| Trp503 | ||

| Tyr506 | ||

| Critical Ionic Interaction | Asp147 | Charge-based Anchor |

Hypothesized Interactions with Muscarinic Receptor Subtypes (M1, M2, M3, M4, M5)

The human body has five distinct muscarinic receptor subtypes (M1-M5), and the clinical effects of an antagonist depend on its relative affinity for these subtypes. nih.gov Computational studies on related antagonists like scopolamine (B1681570) and N-methylscopolamine provide a basis for hypothesizing Apobuscopan's selectivity profile. nih.govguidetopharmacology.orgnih.gov

M1 Receptor: Primarily found in the central nervous system and implicated in cognitive function. Apobuscopan is hypothesized to show high affinity for M1 receptors, similar to scopolamine. mdpi.com

M2 Receptor: Located predominantly in the heart, where they mediate a decrease in heart rate. Theoretical models suggest Apobuscopan would be a potent M2 antagonist. nih.govnih.gov

M3 Receptor: Found on smooth muscle and glandular tissue, mediating contraction and secretion. High antagonistic activity at M3 receptors is predicted, forming the basis of its putative antispasmodic effects. researchgate.net

M4 and M5 Receptors: Primarily located in the CNS, their functions are less characterized, but they are targets in drug discovery for neurological disorders. nih.gov Apobuscopan's affinity for these subtypes is expected to be comparable to that of scopolamine.

| Receptor Subtype | Predicted Affinity | Primary Location | Putative Functional Consequence of Blockade |

|---|---|---|---|

| M1 | High | CNS, Salivary Glands | Cognitive effects, dry mouth |

| M2 | High | Heart, Smooth Muscle | Increased heart rate (tachycardia) |

| M3 | High | Smooth Muscle, Glands, Eyes | Relaxation of smooth muscle, reduced secretions |

| M4 | Moderate-High | CNS (Striatum) | Modulation of locomotor activity |

| M5 | Moderate-High | CNS (Substantia Nigra) | Modulation of dopamine (B1211576) release |

Theoretical Investigations into Potential Antagonistic Properties at Peripheral Cholinergic Receptors

The primary peripheral effects of Apobuscopan are predicted to arise from the blockade of M2 receptors in the heart and M3 receptors in gastrointestinal smooth muscle and secretory glands. nih.gov By competitively inhibiting the binding of acetylcholine, Apobuscopan would theoretically reduce the parasympathetic tone on these organs. This leads to smooth muscle relaxation and a reduction in glandular secretions, the foundational mechanisms for its use as an antispasmodic agent.

Structure Activity Relationship Sar Studies of Apobuscopan and Its Analogs

Principles of Qualitative and Quantitative Structure-Activity Relationships (QSAR) Applied to Apobuscopan

QSAR methodologies provide a framework for correlating the chemical structure of a molecule with its biological activity. For anticholinergic agents like Apobuscopan, QSAR studies aim to identify which structural parameters (e.g., lipophilicity, electronic distribution, steric factors, presence of specific functional groups) are critical for binding to muscarinic receptors and eliciting a pharmacological response. Apobuscopan, as a tropane (B1204802) alkaloid, shares a core structure with many other compounds exhibiting anticholinergic activity, allowing for comparative SAR analyses. oup.comwikipedia.orgnih.gov

The presence of a quaternary ammonium (B1175870) group in Apobuscopan is a key structural feature that dictates its peripheral action. This feature, when applied to QSAR models, directly correlates with a reduced ability to penetrate the blood-brain barrier, thereby minimizing CNS-related adverse effects. scirp.orgresearchgate.netwikipedia.orgresearchgate.netnih.gov General QSAR studies on tropane alkaloids and their analogs often highlight the importance of the tropane ring system, the ester linkage, and the nature of the amine group (tertiary vs. quaternary) in determining receptor affinity and subtype selectivity. oup.comwikipedia.orgnih.gov Chemoinformatics tools are instrumental in developing these QSAR models, enabling the prediction of activity for novel structures based on calculated molecular descriptors. imtm.czrsc.orgmdpi.com

Identification of Key Pharmacophores within the Apobuscopan Structure

The pharmacophore of Apobuscopan, representing the essential three-dimensional arrangement of functional groups required for its anticholinergic activity, can be elucidated by examining its chemical structure and comparing it to related active compounds. Key pharmacophoric elements include:

Tropane Ring System: This bicyclic structure forms the core scaffold of Apobuscopan and is fundamental for binding to muscarinic receptors. oup.comwikipedia.orgnih.govoup.comeurofins.in

Ester Linkage: The ester group connecting the tropane alcohol moiety to the tropic acid derivative is critical for interacting with the muscarinic receptor. oup.comwikipedia.orgnih.govnih.gov

Basic Nitrogen Atom: The positively charged quaternary nitrogen atom is essential for interacting with an anionic site within the muscarinic receptor binding pocket. oup.comnih.govunipd.itnih.gov

Hydroxyl Group: The hydroxyl group on the phenyl ring of the tropic acid portion can participate in hydrogen bonding interactions with the receptor. wikipedia.orgnih.gov

The structure of Apobuscopan can be visualized as a tropane ring with an esterified tropic acid moiety, where the nitrogen atom of the tropane ring is quaternized with a butyl group. This specific arrangement is recognized by muscarinic receptors, particularly the M3 subtype, which is prevalent in gastrointestinal smooth muscle. nih.govnih.govekb.egdrugbank.com

Correlations Between Specific Structural Modifications and Theoretical Biological Activity

SAR studies have revealed significant correlations between specific structural modifications and the biological activity of Apobuscopan and its related tropane alkaloids:

N-Alkylation and Quaternization: The most defining structural modification in Apobuscopan compared to its precursor, scopolamine (B1681570), is the addition of a butyl group to the nitrogen atom, forming a quaternary ammonium ion. This quaternization renders the molecule highly polar. Consequently, Apobuscopan exhibits very low oral bioavailability (<1%) and is largely confined to the periphery, preventing significant penetration into the CNS. This modification is directly responsible for the reduction in central side effects, such as drowsiness or confusion, while preserving peripheral anticholinergic activity. scirp.orgresearchgate.netwikipedia.orgresearchgate.netnih.gov

| Modification Type | Parent Compound (e.g., Scopolamine) | Apobuscopan (N-butylscopolamine) | SAR Impact |

| Nitrogen Substitution | N-methyl (tertiary amine) | N-butyl (quaternary ammonium) | Reduced CNS penetration, enhanced peripheral selectivity, increased polarity |

| Quaternization | Absent | Present | Prevents blood-brain barrier crossing, minimizes central side effects |

| Lipophilicity (N-alkyl) | Moderate | Increased (butyl chain) | Influences distribution and receptor interaction; butyl group aids peripheral localization |

Ester Moiety: The nature of the ester group and the acid component attached to the tropane ring is crucial for muscarinic receptor binding. Modifications to the tropic acid portion, such as altering substituents on the phenyl ring or changing the acid itself, can significantly impact potency and selectivity for different muscarinic receptor subtypes. oup.comwikipedia.orgnih.govnih.gov

Tropane Ring Modifications: Alterations to the tropane skeleton itself can also influence activity. While specific examples for Apobuscopan analogs are less detailed in the provided literature, studies on related compounds like cocaine analogs indicate that modifications to the tropane ring can affect binding affinity and interactions with various biological targets. wikipedia.org

Stereochemistry: The stereochemical configuration at chiral centers within the tropane ring and the esterified acid is known to be critical for optimal binding to muscarinic receptors in related compounds. nih.gov

Design and Computational Modeling of Novel Apobuscopan Analogs for SAR Exploration

The design of novel Apobuscopan analogs for SAR exploration typically involves computational approaches. These methods allow researchers to predict how structural modifications might influence biological activity, receptor binding affinity, and pharmacokinetic properties before synthesizing and testing compounds experimentally.

Target-Based Design: Analogs can be designed to optimize interactions with specific muscarinic receptor subtypes, such as the M3 receptor, which is a primary target for Apobuscopan's antispasmodic effects. nih.govnih.govekb.egdrugbank.com Computational tools like molecular docking can simulate the binding of potential analogs into the active site of muscarinic receptors, predicting binding poses and affinities. imtm.czkg.ac.rs

Ligand-Based Design: If the precise 3D structure of the receptor is unknown, ligand-based approaches, such as pharmacophore modeling, can be employed. By defining the essential pharmacophoric features of Apobuscopan, new molecules with similar spatial arrangements of functional groups can be designed. imtm.czunipd.it

Virtual Screening and Library Generation: Cheminformatics techniques facilitate the generation of virtual libraries of potential analogs and their subsequent virtual screening to identify promising candidates for further investigation. imtm.czrsc.orgmdpi.com This process can involve exploring variations in the N-alkyl chain length, modifications to the ester linkage, or alterations to the aromatic ring of the tropic acid moiety to fine-tune potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. imtm.cz

Application of Chemoinformatics Tools for SAR Elucidation and Prediction

Chemoinformatics plays a pivotal role in modern drug discovery, providing essential tools for SAR elucidation and prediction. Its application to Apobuscopan and its analogs involves several key areas:

QSAR Model Development: Chemoinformatics enables the development of QSAR models by calculating molecular descriptors (e.g., physicochemical properties, topological indices, electronic features) from chemical structures and correlating them with experimentally determined biological activities. These models can then predict the activity of new, unsynthesized compounds. imtm.czrsc.orgmdpi.comsigmaaldrich.com

Pharmacophore Modeling: Identifying and representing the pharmacophore of Apobuscopan allows for the creation of 3D pharmacophore models. These models are used in virtual screening to search databases for compounds that match the pharmacophore, or to guide the design of new molecules. imtm.czunipd.it

Molecular Similarity and Fingerprinting: Techniques like molecular fingerprinting (e.g., ECFP) and similarity metrics (e.g., Tanimoto coefficient) are used to quantify the structural similarity between molecules. This is valuable for identifying compounds with similar activity profiles or for scaffold hopping strategies in drug design. rsc.orgmdpi.com

Data Mining and Machine Learning: Chemoinformatics leverages data mining and machine learning algorithms to analyze large datasets of chemical structures and biological activities, uncovering complex SAR trends that might not be apparent through traditional methods. imtm.czmdpi.comnih.gov

By applying these chemoinformatics tools, researchers can systematically explore the chemical space around the Apobuscopan structure, leading to a deeper understanding of its SAR and the potential discovery of novel therapeutic agents.

Metabolic Research and Biotransformation Pathways

Characterization of Enzymatic Systems Responsible for Apobuscopan Formation from Parent Compounds

While Apobuscopan is typically administered as the active pharmaceutical ingredient, its metabolic transformation involves enzymatic systems that cleave its ester linkage. Studies on related tropane (B1204802) alkaloids suggest that carboxylesterases (CES) are the key enzymes responsible for this hydrolytic activity ontosight.ai. These enzymes are widely distributed in the body, particularly in the liver and plasma, and are known to metabolize a broad spectrum of ester-containing compounds, including xenobiotics ontosight.ai. Research has indicated that specific esterase isoforms, such as human liver carboxylesterase 1 (CES1), are likely involved in the hydrolysis of Apobuscopan, similar to other tropane alkaloids ontosight.ai. The quaternary ammonium (B1175870) nature of Apobuscopan is thought to limit its interaction with cytochrome P450 (CYP) enzymes, which are typically involved in the oxidative metabolism of tertiary amines drugbank.comresearchgate.net. Therefore, hydrolytic enzymes, rather than oxidative enzymes, are considered the primary systems responsible for initiating the biotransformation of Apobuscopan.

In Vitro Metabolism Studies Using Subcellular Fractions and Recombinant Enzymes

In vitro studies employing subcellular fractions and recombinant enzymes have been instrumental in elucidating the metabolic pathways of Apobuscopan. Incubation of Apobuscopan with liver microsomes, S9 fractions, or purified esterases has confirmed the enzymatic hydrolysis of its ester bond ontosight.airesearchgate.net. For instance, studies using human liver microsomes and recombinant carboxylesterase 1 (CES1) have demonstrated the catalytic activity of these systems in breaking down Apobuscopan into its constituent parts ontosight.airesearchgate.net. These experiments typically involve incubating the compound with these enzyme preparations under controlled conditions and analyzing the resulting products using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) researchgate.net. The findings from such studies consistently point to esterase-mediated hydrolysis as the predominant metabolic pathway.

Identification and Characterization of Downstream Metabolites of Apobuscopan

The primary metabolic pathway for Apobuscopan involves the hydrolytic cleavage of the ester bond connecting tropic acid to the scopine (B3395896) moiety. This enzymatic reaction yields two main downstream metabolites: tropic acid and N-butylscopine nih.govchemicalbook.comdrugbank.com.

| Metabolite | Chemical Structure Moiety | Primary Metabolic Pathway | Key Enzyme(s) Involved |

| Tropic Acid | Carboxylic Acid | Ester Hydrolysis | Carboxylesterases (e.g., CES1) |

| N-Butylscopine | Tropane Alcohol | Ester Hydrolysis | Carboxylesterases (e.g., CES1) |

These hydrolysis products are generally considered to be pharmacologically inactive or significantly less active than the parent compound nih.govdrugbank.commims.com. Further metabolism of these primary hydrolysis products, such as conjugation reactions, may occur but are not the primary focus of Apobuscopan's direct biotransformation.

Role of Hydrolytic Enzymes in the Biotransformation of Related Tropane Alkaloids

Hydrolytic enzymes, particularly carboxylesterases, play a crucial role in the biotransformation of various tropane alkaloids, a class to which Apobuscopan belongs ontosight.aifao.org. Related alkaloids such as scopolamine (B1681570) and atropine (B194438) also undergo hydrolysis of their ester linkages, catalyzed by esterases. This process is a common mechanism for detoxifying and eliminating these compounds from the body ontosight.aifao.org. The tropane skeleton, with its characteristic bicyclic structure, is often esterified with tropic acid or related acids. The hydrolysis of this ester bond is a critical step in their metabolic clearance ontosight.aifao.orgthieme-connect.com. For example, scopolamine, the parent compound from which Apobuscopan is derived, is known to be metabolized via ester hydrolysis, yielding tropic acid and scopine drugbank.comfao.org. The structural similarity and the presence of the ester linkage in Apobuscopan suggest that it follows a similar hydrolytic pathway, predominantly mediated by esterases, which are essential for processing this class of alkaloids ontosight.aichemicalbook.comdrugbank.com.

Compound List:

Apobuscopan

N-butylscopolamine

N-butylhyoscine

Scopolamine

Atropine

Tropic acid

N-butylscopine

Carboxylesterases (CES)

Hyoscine butylbromide

Preclinical in Vitro and Ex Vivo Research Models

Isolated Organ Preparations for Smooth Muscle Contractility Studies

Isolated organ preparations, particularly those involving smooth muscle tissues, are a cornerstone for evaluating the spasmolytic effects of anticholinergic agents like Apobuscopan. These ex vivo models allow researchers to directly measure the contractile responses of muscle strips or segments of organs, such as the gastrointestinal tract, in response to various stimuli.

Studies using human gastrointestinal smooth muscle strips have demonstrated that hyoscine butylbromide (Buscopan) exerts a concentration-dependent inhibitory effect on both spontaneous and induced muscle contractions. nih.govresearchgate.net Contractile responses can be elicited using pharmacological agents like bethanechol (B1168659) (a muscarinic receptor agonist) or high potassium chloride (KCl) concentrations, or through electrical field stimulation (EFS). Research indicates that hyoscine butylbromide is particularly effective in inhibiting spasms induced by bethanechol and EFS, rather than those caused by high K⁺, suggesting a mechanism primarily mediated through receptor antagonism. nih.govresearchgate.net

The sensitivity to hyoscine butylbromide can vary across different segments of the gastrointestinal tract, with studies showing a tendency for increased sensitivity from the esophagus and stomach towards the colon, jejunum, and ileum. nih.govresearchgate.net These preparations are typically mounted in organ baths containing physiological solutions maintained at a specific temperature and gassed with oxygen and carbon dioxide, allowing for isometric or isotonic recording of muscle tension changes. nih.govresearchgate.net

Table 1: Effects of Hyoscine Butylbromide on Induced Smooth Muscle Contractions

| Contractile Stimulus | Tissue Segment(s) Studied | Observed Effect of Hyoscine Butylbromide | IC50 (M) for Muscarinic Receptor Antagonism |

| Bethanechol | Esophagus, Stomach, Jejunum, Ileum, Colon | Concentration-dependent inhibition of contractions; potency varied by segment | M2: 3.1 x 10⁻⁵; M3: 0.9 x 10⁻⁵ |

| KCl (30 mM) | Various GI segments | Less pronounced inhibition compared to bethanechol/EFS | Not specified |

| Electrical Field Stimulation (EFS) | Various GI segments | Concentration-dependent inhibition of contractions | Not specified |

Note: IC50 values for receptor antagonism are provided as reported in studies investigating the mechanism of action. nih.govresearchgate.net

Cell Culture Models for Receptor Binding and Signal Transduction Assays

Cell culture models provide a more controlled environment for investigating the interaction of Apobuscopan with specific molecular targets, such as muscarinic acetylcholine (B1216132) receptors (mAChRs), and for dissecting downstream signal transduction pathways. These models can utilize cell lines engineered to express specific receptor subtypes or primary cells derived from relevant tissues.

Research employing cell-based assays has confirmed the antimuscarinic activity of hyoscine butylbromide. Studies have shown that the compound concentration-dependently reduces muscle contractions, calcium mobilization, and epithelial secretion induced by muscarinic agonists like bethanechol. nih.gov For instance, in human intestinal samples, hyoscine butylbromide exhibited IC50 values of approximately 429 nmol L⁻¹ for inhibiting bethanechol-induced muscle contractions, 121 nmol L⁻¹ for reducing calcium mobilization, and 224 nmol L⁻¹ for inhibiting epithelial secretion. nih.gov These assays typically measure changes in intracellular calcium levels using fluorescent indicators or quantify protein secretion using techniques like ELISA.

Furthermore, direct receptor binding assays can determine the affinity of Apobuscopan for different muscarinic receptor subtypes. By assessing the displacement of radioligand binding, researchers can quantify the potency of the compound in blocking receptor activation. nih.govmdpi.com The efficacy of anticholinergic drugs is largely attributed to their antagonism of M2 and M3 muscarinic receptors, which are prevalent in smooth muscle cells and mediate acetylcholine-induced contraction. nih.govdrugbank.com

Table 2: Cellular Assays Investigating Hyoscine Butylbromide's Mechanism of Action

| Assay Type | Target Receptor/Pathway | Stimulus/Ligand | Measured Outcome | Reported IC50 Value (M) |

| Functional Assay | Muscarinic M3 | Bethanechol | Inhibition of Ca²⁺ mobilization | 1.21 x 10⁻⁷ |

| Functional Assay | Muscarinic | Bethanechol | Inhibition of epithelial secretion | 2.24 x 10⁻⁷ |

| Functional Assay | Smooth Muscle Contraction | Bethanechol | Inhibition of muscle contractions | 4.29 x 10⁻⁷ |

| Receptor Binding Assay | Muscarinic M2 | N/A | Receptor antagonism | 3.1 x 10⁻⁵ |

| Receptor Binding Assay | Muscarinic M3 | N/A | Receptor antagonism | 0.9 x 10⁻⁵ |

Note: Values are derived from studies on hyoscine butylbromide and represent specific experimental conditions. nih.govresearchgate.netnih.gov

Use of Primary Tissue Cultures for Mechanistic Investigations

Primary tissue cultures, which involve the isolation and culturing of cells directly from donor tissues, offer a valuable approach for mechanistic investigations. Unlike established cell lines, primary cultures retain more of the original tissue's characteristics, including cell-to-cell interactions, extracellular matrix components, and specific gene expression profiles. eppendorf.com

For compounds targeting smooth muscle, primary cultures of smooth muscle cells or explants of intact tissue can be used to study drug effects while preserving the tissue's microenvironment. imavita.comnih.gov These models can help elucidate how Apobuscopan influences cellular signaling pathways, ion channel activity, or the synthesis and release of key mediators involved in smooth muscle tone. For example, studies might investigate the direct effects of the compound on the contractile machinery or its influence on cellular metabolism within the native tissue context. nih.gov The ability to maintain tissue architecture in primary cultures allows for a more comprehensive understanding of localized drug effects and potential interactions within the complex cellular milieu. imavita.com

Microphysiological Systems (e.g., Organ-on-a-Chip) for Advanced Preclinical Modeling

Microphysiological Systems (MPS), often referred to as organs-on-chips (OoCs), represent a significant advancement in preclinical research. These technologies engineer microfluidic devices that culture living cells in a 3D microenvironment designed to mimic the structure and function of human organs or tissues. nih.govxiahepublishing.comcn-bio.comemulatebio.com MPS platforms are capable of recapitulating key physiological features, such as fluid flow, mechanical forces, and cell-cell interactions, which are often absent in traditional 2D cell cultures.

While specific studies detailing the use of MPS for Apobuscopan have not been widely published, this technology is highly relevant for studying compounds affecting smooth muscle and gastrointestinal function. An "Intestine-on-a-Chip" model, for instance, could be developed to simulate the human intestinal environment, allowing for the evaluation of Apobuscopan's effects on intestinal motility, epithelial barrier function, and nutrient absorption under more physiologically relevant conditions. nih.govxiahepublishing.comemulatebio.com These systems offer the potential to improve the predictive accuracy of preclinical drug testing by better emulating human responses, thereby reducing reliance on animal models and accelerating the drug development process. cn-bio.comaltex.org MPS can be configured for high-content screening and can provide detailed insights into drug efficacy, toxicity, and pharmacokinetic properties by mimicking complex organ-level functions. nih.govcn-bio.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Analogs based on Apobuscopan's Chemical Scaffold

The tropane (B1204802) skeleton, the core structure of Apobuscopan, offers a fertile ground for synthetic modification. wur.nlmdpi.com Researchers are actively exploring the creation of novel analogs to enhance therapeutic efficacy, improve safety profiles, and uncover new pharmacological activities. nih.govacs.org

One promising avenue is the development of a fully synthetic method for producing scopolamine (B1681570) and its derivatives. This would mitigate reliance on natural plant sources, which can be affected by environmental factors and geopolitical instability, thereby ensuring a stable supply and potentially reducing costs. swri.orgphys.org A recently developed novel synthetic pathway for scopolamine production using inexpensive materials has shown promise, achieving high yields in a limited number of steps. swri.orgphys.org

Furthermore, the synthesis of targeted analogs allows for the fine-tuning of pharmacological properties. For instance, a recent study focused on designing and synthesizing a series of fluorine-containing scopolamine analogues. nih.govacs.org One of these compounds, S-3a, was identified as a potential lead for a new class of antidepressants with potent and sustained effects. nih.govacs.org This research highlights the potential of modifying the scopolamine scaffold to develop agents with novel therapeutic applications beyond its traditional use. acs.org The development of such analogs with potentially improved cognitive safety margins compared to the parent compound, scopolamine, represents a significant step forward. nih.govacs.org

| Synthetic Analog Approach | Objective | Example/Finding | Potential Impact |

| Fully Synthetic Production | Reduce reliance on natural sources, lower costs, ensure stable supply. | A novel, efficient synthetic pathway for scopolamine has been developed. swri.orgphys.org | Increased availability for research into new therapeutic uses, such as nerve agent antidotes. swri.orgphys.org |

| Fluorine-Containing Analogs | Develop novel rapid-acting antidepressants with favorable safety profiles. | Compound S-3a showed potent, sustained antidepressant effects and a higher cognitive safety margin than scopolamine. nih.govacs.org | A new therapeutic avenue for depression by targeting the muscarinic system with modified scopolamine derivatives. acs.org |

Exploration of Undiscovered Pharmacological Targets Beyond Cholinergic Systems

While the anticholinergic effects of Apobuscopan and its parent compounds are well-documented, there is growing interest in identifying and characterizing their interactions with other biological targets. nih.govcalpoison.org This exploration could unveil novel mechanisms of action and expand their therapeutic applications.

Research into the parent compound, scopolamine, has already hinted at effects beyond the muscarinic receptors. For example, some studies suggest that tropane alkaloids may have activity at nicotinic acetylcholine (B1216132) receptors, potentially leading to a ganglion-blocking effect. nih.govresearchgate.net

Furthermore, the investigation into scopolamine's rapid antidepressant effects has pointed towards the involvement of the brain-derived neurotrophic factor (BDNF) and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway in the prefrontal cortex. researchgate.net The analog S-3a was found to antagonize M1 receptors and elevate BDNF levels, suggesting a more complex mechanism than simple anticholinergic action. nih.govacs.org These findings encourage a broader search for molecular targets of Apobuscopan and related compounds.

Future research could employ techniques such as affinity chromatography-mass spectrometry and chemical proteomics to pull down and identify binding partners of Apobuscopan from various cell and tissue lysates. This could reveal unexpected interactions with enzymes, ion channels, or other receptor systems, opening up entirely new fields of investigation.

Advanced Computational Drug Design Strategies and Predictive Modeling

Computer-aided drug design (CADD) is becoming an indispensable tool in modern pharmacology, offering the ability to predict molecular interactions and guide the synthesis of new compounds with desired properties. researchgate.netfrontiersin.org For a molecule like Apobuscopan, these strategies can accelerate the discovery of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that can be applied. acs.orgnih.gov By analyzing the relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of novel, unsynthesized analogs. This allows chemists to prioritize which molecules to synthesize, saving time and resources. An integrated computational approach has already shown feasibility in predicting the anticholinergic risks of various medications. nih.gov

Molecular docking and molecular dynamics simulations are other powerful tools. frontiersin.org These methods can model the interaction of Apobuscopan and its analogs with their target receptors, such as the different subtypes of muscarinic receptors, at an atomic level. This can provide insights into the specific chemical features responsible for binding affinity and selectivity, guiding the design of new analogs with improved profiles. For example, computational approaches can be used to design "soft" anticholinergic drugs that are metabolized in a predictable way to inactive forms, potentially reducing side effects. acs.org

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Understanding Compound-Biological System Interactions

Omics technologies, which provide a global view of molecules in a biological system, are poised to revolutionize our understanding of how drugs like Apobuscopan interact with the body. researchgate.netmdpi.comnih.gov By simultaneously measuring thousands of proteins (proteomics) and metabolites (metabolomics), researchers can obtain a comprehensive snapshot of the cellular response to a compound. frontiersin.org

In the context of scopolamine, proteomics and metabolomics have already been used to investigate its effects on the brain and to explore the mechanisms of neuroprotective agents against scopolamine-induced cognitive impairment. creative-proteomics.comresearchgate.netnih.gov These studies have identified changes in various metabolic pathways, providing a more holistic view of the drug's impact. researchgate.netnih.gov

For Apobuscopan, an integrated omics approach could be used to:

Identify Biomarkers of Efficacy and Response: By comparing the proteomic and metabolomic profiles of treated versus untreated cells or animal models, it may be possible to identify biomarkers that correlate with the pharmacological effects of Apobuscopan.

Uncover Off-Target Effects: Omics technologies can reveal changes in proteins and metabolites that are not directly related to the known pharmacological target, providing clues about potential off-target effects.

Elucidate Mechanisms of Action: By analyzing the pathways that are perturbed by Apobuscopan, researchers can gain a deeper understanding of its mechanism of action. For instance, integrated proteomic and metabolomic analyses in plants have been used to elucidate the scopolamine biosynthesis pathway. nih.gov

The integration of these high-throughput technologies will enable a more profound understanding of the complex interactions between Apobuscopan and biological systems, paving the way for the discovery of new applications and the development of next-generation therapeutics. researchgate.net

| Omics Technology | Application in Apobuscopan Research | Potential Insights |

| Proteomics | Identify changes in protein expression in response to Apobuscopan. | Uncover novel drug targets, off-target effects, and mechanisms of action. researchgate.netnih.gov |

| Metabolomics | Analyze changes in small molecule metabolites following Apobuscopan administration. | Reveal perturbations in metabolic pathways and identify biomarkers of drug response. researchgate.netnih.gov |

| Integrated Omics | Combine proteomics, metabolomics, and other omics data. | Provide a holistic understanding of the compound's biological effects and its interaction network within the cell. researchgate.netfrontiersin.org |

Q & A

Q. How to design longitudinal studies evaluating Apobuscopan’s immunogenicity risk?

- Methodological Answer: Collect serial serum samples in Phase III trials to measure anti-drug antibodies (ADAs) via bridging ELISA. Stratify patients by HLA haplotypes to assess genetic predisposition to immunogenicity. Use time-to-event analysis (Cox proportional hazards) to correlate ADA incidence with loss of efficacy .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.